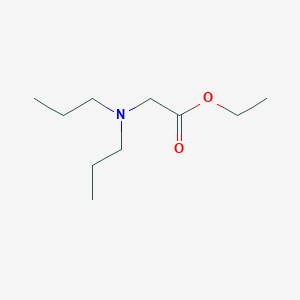

Ethyl 2-(dipropylamino)acetate

Katalognummer B6327139

Molekulargewicht: 187.28 g/mol

InChI-Schlüssel: IBXYVYNIABWHQV-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06399809B1

Procedure details

The synthesis of this compound, which can also be called di-n-propylglycine ethyl ester, was later optimized (P. M. Hardy, l. N. Lingham, Int. J. Peptide Protein Res. 21, 392-405 (1983)). The synthesis of ethyl 2,2-di-n-propylcyanoacetate 2 gave a yield of 81%, while the subsequent reaction to give the 2,2-di-n-propylmalonic acid monoamide ethyl ester 3 gave a yield of 82%. Following further reaction with bromine and NaOH in CHCl3 at low temperature, the N-bromoamide 4 was not isolated, but, following treatment with a 4-fold excess of sodium hydroxide solution, the corresponding isocyanate 6 in a distillative yield of 81% was obtained. The latter was then refluxed with an excess of 3M HCl. Subsequent alkalinization with sodium hydroxide solution gave the amino ester 5 in a yield of 87%. The overall yield of this synthesis was about 47% starting from cyanoacetic ester 1.

[Compound]

Name

Peptide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

C([O:3]C(=O)CN(CCC)CCC)C.[CH2:14]([C:17]([C:26]#[N:27])([CH2:23][CH2:24][CH3:25])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH3:16]>>[CH2:21]([O:20][C:18](=[O:19])[C:17]([CH2:23][CH2:24][CH3:25])([CH2:14][CH2:15][CH3:16])[C:26]([NH2:27])=[O:3])[CH3:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CN(CCC)CCC)=O

|

Step Two

[Compound]

|

Name

|

Peptide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)C(C(=O)OCC)(CCC)C#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The synthesis of this compound, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a yield of 81%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while the subsequent reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C(=O)N)(CCC)CCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |